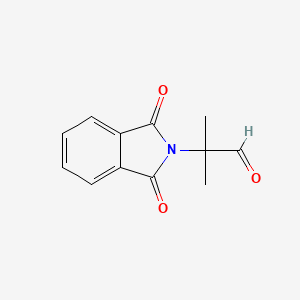
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide, also known as HQPA, is a chemical compound that has been widely studied for its potential use in scientific research. HQPA is a derivative of quinoxaline and has been found to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
One area of research focuses on the synthesis and chemical reactivity of compounds with similar structures. For instance, the study on the reaction of certain acetamides with isoelectric bifunctional aromatic amines has led to the creation of angular heterocyclic compounds, suggesting a common reaction pathway for these chemicals (Agarwal & Mital, 1976). This highlights the potential for synthesizing novel compounds with diverse biological activities.
Anticancer and Antimicrobial Applications
Research into the anticancer and antimicrobial effects of related compounds has shown promising results. A study on the design, synthesis, and molecular docking of new lipophilic acetamide derivatives has revealed potential anticancer and antimicrobial agents, with several compounds exhibiting broad spectrum antibacterial activity and appreciable antifungal activity (Ahmed et al., 2018). These findings suggest that compounds within this chemical class may be optimized for therapeutic applications.
Environmental and Biological Impact Studies
Furthermore, environmental studies, such as the photocatalytic degradation of common pharmaceuticals using nanoparticles, offer insight into how related compounds might interact with and impact biological systems (Jallouli et al., 2017). These studies are crucial for understanding the environmental fate and potential ecological risks of chemical compounds.
Novel Therapeutic Targets and Mechanisms
Research on novel coordination complexes constructed from pyrazole-acetamide derivatives has explored their antioxidant activity, demonstrating significant in vitro antioxidant properties (Chkirate et al., 2019). This suggests the therapeutic potential of such compounds in diseases where oxidative stress plays a critical role.
Eigenschaften
IUPAC Name |
N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-18(13-24-10-3-4-11-24)21-15-7-5-6-14(12-15)19-20(26)23-17-9-2-1-8-16(17)22-19/h1-2,5-9,12H,3-4,10-11,13H2,(H,21,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOYIHHQFOFFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyanocyclohexyl)-2-{[3,5-dichloro-4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2586967.png)


![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2586972.png)



![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2586976.png)


![Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2586983.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2586984.png)
![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate](/img/no-structure.png)